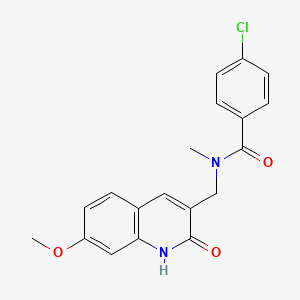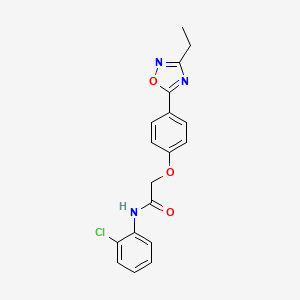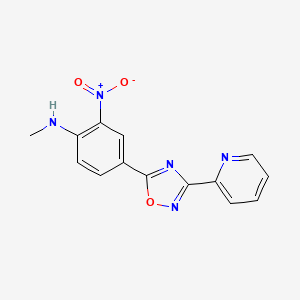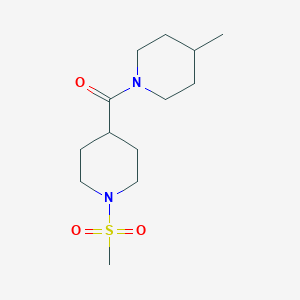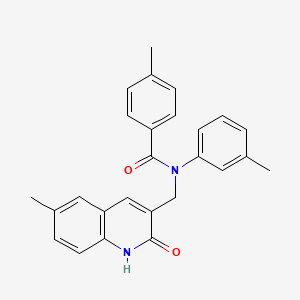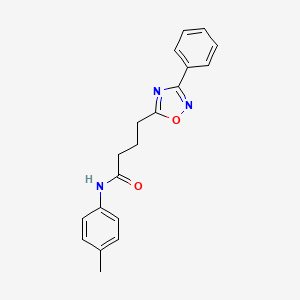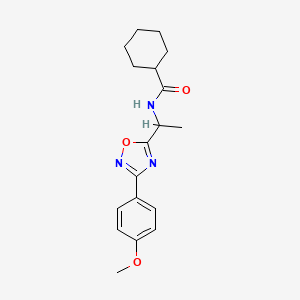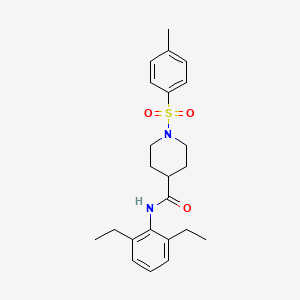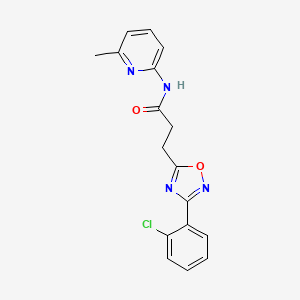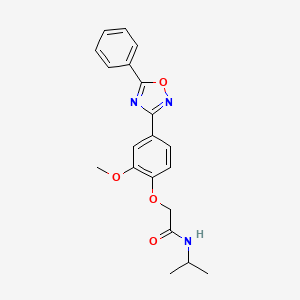
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained interest in the scientific community due to its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide inhibits the activity of PAK1 by binding to its ATP-binding site and preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of cell growth and survival pathways, ultimately resulting in apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in cancer cells, as well as angiogenesis, the process by which new blood vessels are formed. Additionally, N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to induce autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its specificity for PAK1, which allows for targeted inhibition of this protein kinase. Additionally, N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its poor solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. One area of interest is the development of more potent and selective PAK1 inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide in cancer treatment. Other potential applications of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide include the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to abnormal PAK1 activity.
Synthesemethoden
The synthesis of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-nitrophenol with 2-methoxyphenol in the presence of a base to yield 2-methoxy-4-nitrophenol. The nitro group is then reduced to an amino group, followed by the reaction with 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid to yield 2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)aniline. The final step involves the reaction of the aniline with N-isopropyl-2-chloroacetamide to yield N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to have potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of PAK1, a protein kinase that plays a crucial role in cell growth and survival. Studies have also shown that N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)21-18(24)12-26-16-10-9-15(11-17(16)25-3)19-22-20(27-23-19)14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOOIWLPGFWZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(propan-2-YL)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)
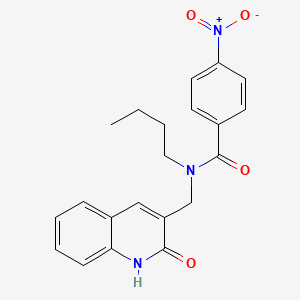
![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)
